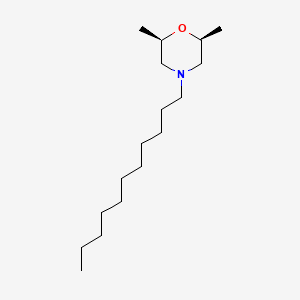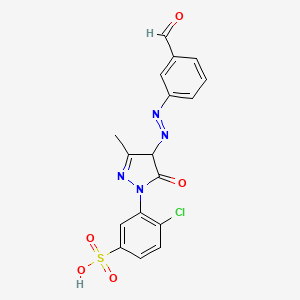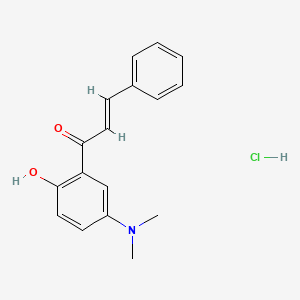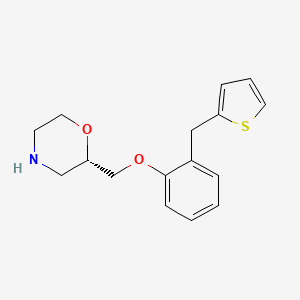
5-Methyl-2-phenethyl thiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-2-phenethyl thiazolidine is a heterocyclic organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenethyl thiazolidine typically involves the reaction between 1,2-aminothiols and aldehydes. This reaction is efficient and can be carried out under physiological conditions without the need for a catalyst . The reaction conditions are mild, and the product remains stable, making it an attractive method for synthesizing thiazolidine derivatives.
Industrial Production Methods: Industrial production of thiazolidine derivatives often employs green chemistry approaches to improve yield, purity, and selectivity. Methods such as multicomponent reactions, click reactions, and nano-catalysis are used to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-phenethyl thiazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazolidine derivatives .
Scientific Research Applications
5-Methyl-2-phenethyl thiazolidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Methyl-2-phenethyl thiazolidine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Thiazole: A heterocyclic compound with a similar structure but different biological activities.
Thiazolidinone: Another thiazolidine derivative with distinct pharmacological properties.
Uniqueness: 5-Methyl-2-phenethyl thiazolidine is unique due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity compared to other thiazolidine derivatives .
Properties
CAS No. |
116135-01-4 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
5-methyl-2-(2-phenylethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C12H17NS/c1-10-9-13-12(14-10)8-7-11-5-3-2-4-6-11/h2-6,10,12-13H,7-9H2,1H3 |
InChI Key |
ZLUYNMJGDRENNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(S1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl (1E)-N-[methyl-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methoxysulfinyl]carbamoyl]oxyethanimidothioate](/img/structure/B12713631.png)











